

Application Notes and Protocols for Piperazine-D6 in Pharmacokinetic Studies

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Compound of Interest

Compound Name: Piperazine D6

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Piperazine-D6 (PQ-D6) as an internal standard in pharmacokinetic (PK) studies of piperazine (PQ). These guidelines are intended for researchers, scientists, and professionals involved in drug development and bioanalysis.

Introduction

Piperazine is an antimalarial drug with a long elimination half-life, making it a critical component of combination therapies for malaria treatment and prevention.^[1] Accurate quantification of piperazine in biological matrices is essential for pharmacokinetic modeling, dose optimization, and assessing drug-drug interactions. The use of a stable isotope-labeled internal standard, such as Piperazine-D6, is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.^{[2][3]}

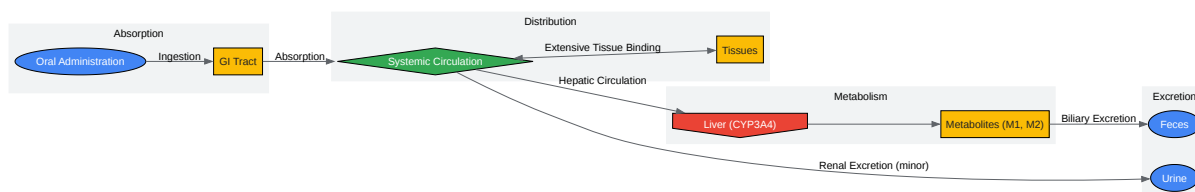
Physicochemical Properties

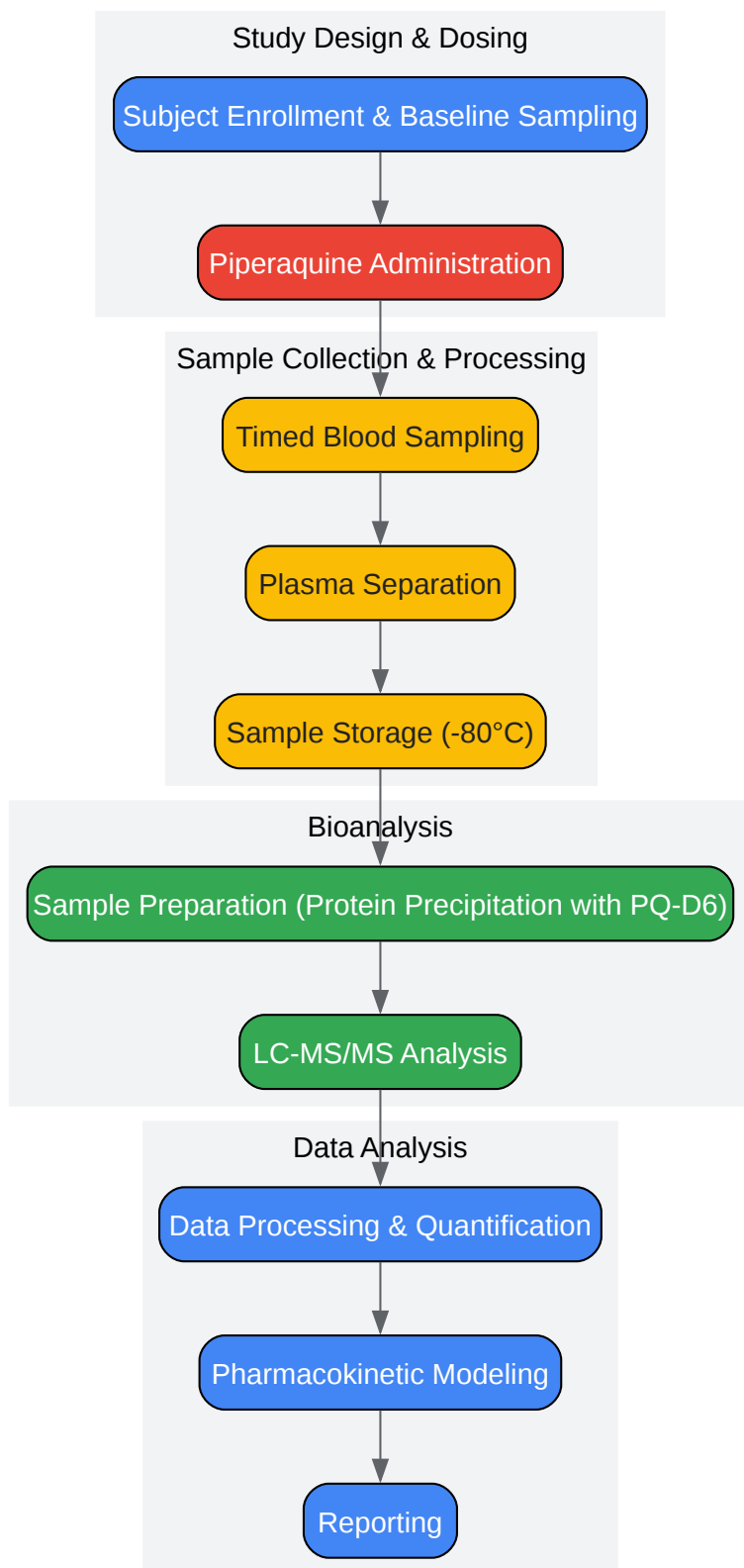
| Property | Piperaquine (PQ) | Piperaquine-D6 (PQ-D6) |
|-------------------|--|---|
| Chemical Formula | C ₂₉ H ₃₂ Cl ₂ N ₆ | C ₂₉ H ₂₆ D ₆ Cl ₂ N ₆ |
| Monoisotopic Mass | 534.2117 g/mol | 540.2494 g/mol |
| Structure | A bisquinoline compound | Deuterated analog of Piperaquine |

Pharmacokinetic Profile of Piperaquine

Piperaquine is characterized by slow absorption and a multiphasic plasma concentration curve, which may be indicative of enterohepatic recycling.[4] It is highly bound to plasma proteins (>99%) and has a large volume of distribution, suggesting extensive tissue uptake.[4][5] The metabolism of piperaquine is primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver, leading to the formation of metabolites such as a carboxylic acid derivative (M1) and a mono-N-oxide (M2).[4][6] Elimination occurs mainly through the feces, with a minor contribution from renal excretion.[1][4] The terminal elimination half-life of piperaquine is long, typically ranging from 20 to 30 days.[6]

Below is a diagram illustrating the pharmacokinetic pathway of piperaquine.





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